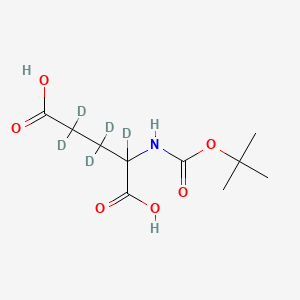
N-Boc-L-glutamic Acid-D5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-L-glutamic Acid-D5 is a deuterated derivative of N-Boc-L-glutamic acid, where five hydrogen atoms are replaced by deuterium. This compound is commonly used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules. The presence of deuterium atoms can provide unique properties, such as increased stability and altered reaction kinetics, making it valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-L-glutamic Acid-D5 typically involves the protection of the amino group of L-glutamic acid with a tert-butoxycarbonyl (Boc) group. The deuterium atoms are introduced through specific deuteration reactions. One common method involves the use of deuterated reagents in the presence of a catalyst to achieve selective deuteration at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-L-glutamic Acid-D5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
N-Boc-L-glutamic Acid-D5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and as a tracer in metabolic studies.
Industry: Applied in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-Boc-L-glutamic Acid-D5 involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions at other positions. The deuterium atoms can influence reaction kinetics and stability, making the compound useful in various biochemical and pharmacological studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-L-glutamic acid: The non-deuterated version of N-Boc-L-glutamic Acid-D5.
N-Boc-L-glutamic acid 5-benzyl ester: Another derivative with a benzyl ester group.
N-Boc-L-glutamic acid 1-tert-butyl ester: A similar compound with a tert-butyl ester group .
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and altered reaction kinetics. This makes it particularly valuable in studies requiring precise control over reaction conditions and in applications where stability is crucial.
Propriétés
Formule moléculaire |
C10H17NO6 |
|---|---|
Poids moléculaire |
252.28 g/mol |
Nom IUPAC |
2,2,3,3,4-pentadeuterio-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/i4D2,5D2,6D |
Clé InChI |
AQTUACKQXJNHFQ-KKIITIRNSA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])(C(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1R)-8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid](/img/structure/B13840686.png)
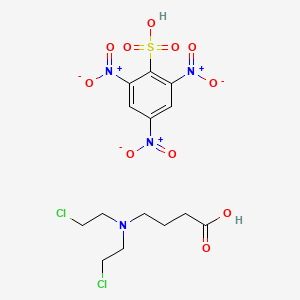

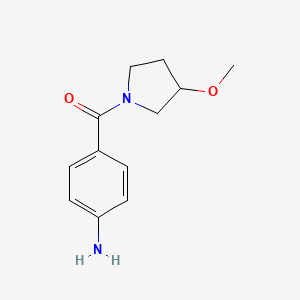
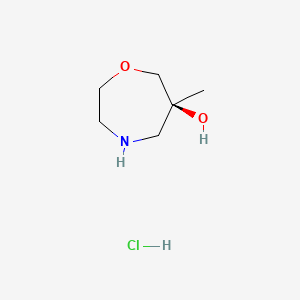
![7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione](/img/structure/B13840719.png)

![[4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]phenyl] 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoate](/img/structure/B13840724.png)
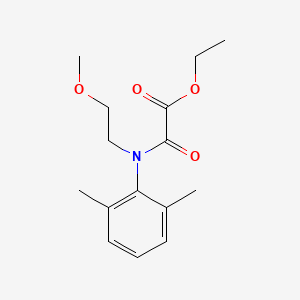

![(2R,3R,4R,5S,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13840750.png)
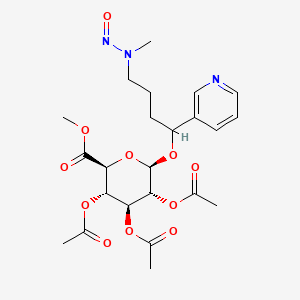
![N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-fluorobenzamide](/img/structure/B13840763.png)
![[4-Acetyloxy-5-(nitromethylidene)-2-phenylmethoxyoxan-3-yl] acetate](/img/structure/B13840777.png)
